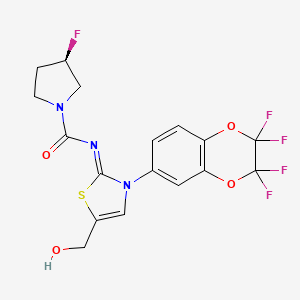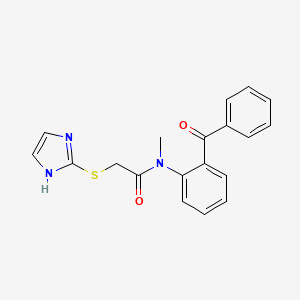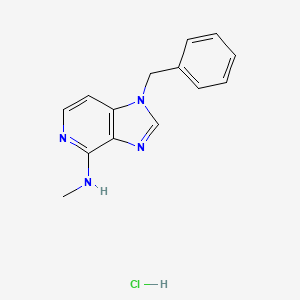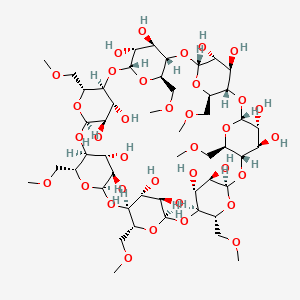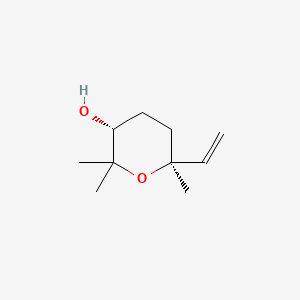
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol, also known as (3R,6S)-2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol, is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . This compound is a stereoisomer and belongs to the class of oxanes, which are six-membered cyclic ethers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of linalool, a naturally occurring terpene alcohol. The reaction conditions often include the use of strong acids such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The vinyl group in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- (3R,6R)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol
- Linalool oxide II (pyran)
- Linalool oxide (pyranoid) trans
- cis-Linalool oxide (pyranoid)
Uniqueness
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The presence of the vinyl group also provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
41720-62-1 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10-/m1/s1 |
Clave InChI |
BCTBAGTXFYWYMW-PSASIEDQSA-N |
SMILES isomérico |
C[C@]1(CC[C@H](C(O1)(C)C)O)C=C |
SMILES canónico |
CC1(C(CCC(O1)(C)C=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


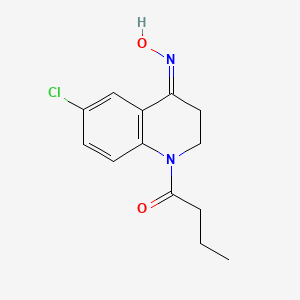
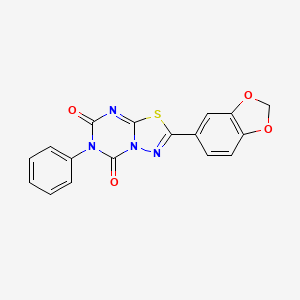
![22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12755786.png)

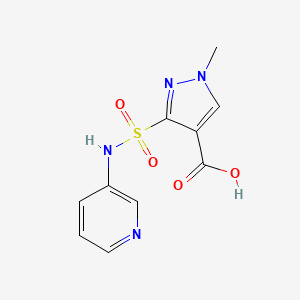
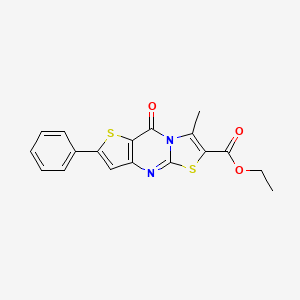
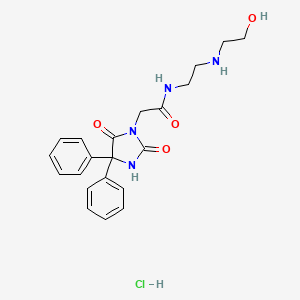
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)


